1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They are also known to have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified . The yield of the synthesis process was reported to be 71% .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a common feature in selective CDK4/6 inhibitors . The IR spectrum of the compound shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of cyano-additions and aromatizations . The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287-288 °C . The 1H NMR (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51-8.10 ppm (m, 7H, Ar-H), 6.95 ppm (s, 1H, Ar-H), and 3.78 ppm (m, 6H, OCH3) .
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on synthesizing novel heterocyclic compounds derived from similar frameworks, exploring their biological activities. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds with anti-inflammatory and analgesic properties, indicating the potential of such compounds in medicinal chemistry (Abu‐Hashem et al., 2020). This research highlights the therapeutic potential of heterocyclic compounds in addressing pain and inflammation.
Antimicrobial Activity
Another critical area of application is the development of antimicrobial agents. Devarasetty et al. (2019) explored the antimicrobial activities of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives, showing effectiveness against various bacterial and fungal strains (Devarasetty et al., 2019). This work underscores the importance of such compounds in combating microbial resistance.
Chemical Synthesis and Modification
The chemical synthesis and modification of heterocyclic compounds remain a vital research area. Varlamov et al. (1999) investigated the Mannich aminoalkylation of pyrrolopyrimidines, a process crucial for creating derivatives with potentially enhanced biological activities (Varlamov et al., 1999). Such synthetic methodologies are foundational in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its anticancer activity, particularly against triple-negative breast cancer cells . Additionally, modifications at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine could be explored to improve inhibitory effects in breast cancer cells .
properties
IUPAC Name |
6,12-dimethyl-N-(3-morpholin-4-ylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-4-5-17-22-18-15(20(27)25(17)13-14)12-16(23(18)2)19(26)21-6-3-7-24-8-10-28-11-9-24/h4-5,12-13H,3,6-11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOSKVPBJBKZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCCCN4CCOCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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